(R)-2-Vinyloxirane
Overview
Description
®-2-Vinyloxirane, also known as ®-2-Vinyloxirane, is an organic compound characterized by the presence of an oxirane ring and a vinyl group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-2-Vinyloxirane can be synthesized through several methods. One common approach involves the epoxidation of ®-2-vinyl-1,2-epoxypropane using peracids such as meta-chloroperoxybenzoic acid (mCPBA). The reaction typically occurs under mild conditions, with the peracid acting as the oxidizing agent to form the oxirane ring.
Industrial Production Methods: In an industrial setting, ®-2-Vinyloxirane can be produced via the chlorohydrin process, which involves the reaction of ethylene with chlorine and water to form ethylene chlorohydrin. This intermediate is then treated with a base to yield ®-2-Vinyloxirane. This method is advantageous due to its scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: ®-2-Vinyloxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, often using reagents such as hydrogen peroxide or osmium tetroxide.
Reduction: Reduction of ®-2-Vinyloxirane can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of diols.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles attack the oxirane ring, resulting in ring-opening and the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, osmium tetroxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Diols.
Reduction: Alcohols.
Substitution: Substituted alcohols, amines, and thiols.
Scientific Research Applications
®-2-Vinyloxirane has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving epoxides and in the development of enzyme inhibitors.
Medicine: ®-2-Vinyloxirane derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is utilized in the production of epoxy resins, which are essential components in coatings, adhesives, and composite materials.
Mechanism of Action
The mechanism of action of ®-2-Vinyloxirane involves its reactivity towards nucleophiles. The strained oxirane ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, where ®-2-Vinyloxirane acts as an electrophilic intermediate. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
(S)-2-Vinyloxirane: The enantiomer of ®-2-Vinyloxirane, differing in the spatial arrangement of atoms.
Ethylene oxide: A simpler epoxide with a similar oxirane ring but lacking the vinyl group.
Propylene oxide: Another epoxide with a three-membered ring, but with different substituents.
Uniqueness: ®-2-Vinyloxirane is unique due to the presence of both an oxirane ring and a vinyl group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its chiral nature also allows for enantioselective reactions, providing access to optically pure products.
Properties
IUPAC Name |
(2R)-2-ethenyloxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O/c1-2-4-3-5-4/h2,4H,1,3H2/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBYFVGCMPJVJX-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426456 | |
Record name | (R)-2-Vinyloxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62249-81-4 | |
Record name | (2R)-2-Ethenyloxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62249-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-2-Vinyloxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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